N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell growth and proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to affect the signaling pathways mediated by tyrosine kinases . By inhibiting these kinases, the compound could potentially disrupt cell growth and proliferation pathways.
Result of Action
Similar compounds have been shown to inhibit the activity of tyrosine kinases, which can lead to a decrease in cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including tyrosine kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. For instance, it can inhibit the activity of certain tyrosine kinases, leading to altered phosphorylation states of downstream proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by influencing transcription factors and other regulatory proteins . These changes can lead to varied cellular responses, including apoptosis, cell cycle arrest, or enhanced cell survival, depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the ATP-binding sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can lead to downstream effects such as reduced phosphorylation of target proteins and altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate target pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation primarily through hepatic enzymes, leading to the formation of metabolites that may retain biological activity. The primary metabolic pathways include N-demethylation, hydroxylation, and conjugation reactions. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and distributed within various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components. Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biological activity. For instance, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where pyridine derivatives react with suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-aminopyridine: Shares the pyridine moiety but lacks the piperazine and pyrimidine components.
Piperazine derivatives: Include various compounds with similar piperazine rings but different substituents.
Pyrimidine derivatives: Compounds with a pyrimidine core but different functional groups attached.
Uniqueness
N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of pyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-5-8-18-16(19-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFIWCMEOQHJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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